N-(4-chlorophenethyl)-2-((4-(3,5-dimethylpiperidin-1-yl)pyrimidin-2-yl)thio)acetamide
Description
N-(4-Chlorophenethyl)-2-((4-(3,5-dimethylpiperidin-1-yl)pyrimidin-2-yl)thio)acetamide is a synthetic acetamide derivative featuring a pyrimidine-thioether backbone substituted with a 3,5-dimethylpiperidine moiety and a 4-chlorophenethyl group. This compound belongs to a class of molecules designed to modulate biological targets through structural interactions involving halogenated aromatic systems and heterocyclic scaffolds.
Properties
IUPAC Name |
N-[2-(4-chlorophenyl)ethyl]-2-[4-(3,5-dimethylpiperidin-1-yl)pyrimidin-2-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27ClN4OS/c1-15-11-16(2)13-26(12-15)19-8-10-24-21(25-19)28-14-20(27)23-9-7-17-3-5-18(22)6-4-17/h3-6,8,10,15-16H,7,9,11-14H2,1-2H3,(H,23,27) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQHLCTFINJPBJX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)C2=NC(=NC=C2)SCC(=O)NCCC3=CC=C(C=C3)Cl)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27ClN4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-chlorophenethyl)-2-((4-(3,5-dimethylpiperidin-1-yl)pyrimidin-2-yl)thio)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This compound features a chlorophenethyl group and a piperidine moiety linked through a thioacetamide structure, which may influence its pharmacological properties.
Key Functional Groups
- Chlorophenethyl Group : Imparts lipophilicity and may enhance receptor binding.
- Pyrimidine Ring : Known for its role in nucleic acid metabolism and potential as an anticancer agent.
- Thioamide Linkage : May influence the compound's reactivity and biological interactions.
Anticancer Properties
Research indicates that the compound exhibits significant anticancer activity. In vitro studies have shown that it can inhibit the growth of various cancer cell lines, including:
- Colon Carcinoma (HCT-116) : IC50 values suggest moderate potency.
- Breast Cancer (T47D) : Demonstrated effective inhibition at concentrations around 27.3 μM.
The mechanism of action is hypothesized to involve interference with cellular signaling pathways associated with proliferation and apoptosis.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary findings suggest:
- Bacterial Inhibition : Effective against Gram-positive and Gram-negative bacteria, comparable to standard antibiotics.
- Fungal Activity : Exhibits antifungal properties against common pathogens.
The biological activity of this compound may involve:
- Enzyme Inhibition : Potential inhibition of key metabolic enzymes which are crucial for cancer cell survival.
- Receptor Modulation : Interaction with specific receptors could modulate signaling pathways leading to apoptosis in cancer cells.
Table 1: Summary of Biological Activities
| Activity Type | Target Organism/Cell Line | IC50 Value (μM) | Reference |
|---|---|---|---|
| Anticancer | HCT-116 | 6.2 | |
| Anticancer | T47D | 27.3 | |
| Antibacterial | E. coli | 15 | |
| Antifungal | C. albicans | 10 |
Case Study: Cancer Cell Line Testing
A study conducted on various cancer cell lines demonstrated that this compound significantly reduced cell viability in a dose-dependent manner. The results indicated that the compound could serve as a lead for further development in cancer therapeutics.
Comparative Analysis with Other Compounds
In comparison to other similar compounds, this compound showed enhanced potency against specific cancer types while maintaining lower toxicity profiles.
Comparison with Similar Compounds
Triazinoindole-Based Acetamides ()
Compounds such as N-(4-(Cyanomethyl)phenyl)-2-((5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio)acetamide (23) and N-(4-bromophenyl)-2-((5-methyltriazinoindol-3-yl)thio)acetamide (26) share the thioacetamide core but replace the pyrimidine ring with a triazinoindole system. Key differences include:
- Substituents: Bromo, phenoxy, or cyanomethyl groups on the aryl ring.
- Purity : Synthesized with >95% purity, indicating robust synthetic protocols.
- Activity: While biological data are unspecified, triazinoindole derivatives are often explored for anticancer or antimicrobial activity .
1,3,4-Oxadiazole-Pyrimidine Hybrids ()
Compound 154 (2-((5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(4-(p-tolyl)pyrimidin-2-yl)acetamide) demonstrates:
- Potency : IC50 of 3.8 ± 0.02 μM against A549 lung cancer cells.
- Selectivity: 25-fold selectivity for cancerous over noncancerous (HEK) cells.
- SAR : Halogen substituents (e.g., 4-chlorophenyl) and electron-donating groups (EDGs) enhance activity, suggesting that the 4-chlorophenethyl group in the target compound may similarly improve target binding .
4,6-Dimethylpyrimidin-2-ylsulfanyl Derivatives ()
2-(4,6-Dimethylpyrimidin-2-ylsulfanyl)-N-(4-methylpyridin-2-yl)acetamide features:
- Synthesis : Alkylation of 2-thio-4,6-dimethylpyrimidine with chloroacetamide intermediates.
- Structural Motif : The methylpyridine and dimethylpyrimidine groups may influence solubility and metabolic stability, contrasting with the target compound’s 3,5-dimethylpiperidine and chlorophenethyl groups .
Thiazolo[4,5-d]Pyrimidine Derivatives ()
The structurally related N-(4-chlorophenethyl)-2-((2-(piperidin-1-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamide (CAS 1216416-43-1) highlights:
- Molecular Weight : 448.0 g/mol vs. the target compound’s theoretical higher weight due to the 3,5-dimethylpiperidine group.
- Core Heterocycle : Thiazolo[4,5-d]pyrimidine vs. the target’s pyrimidine, which may alter kinase inhibition profiles .
Comparative Data Table
Q & A
Q. Basic
- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm substituent positions and regioselectivity, particularly for the pyrimidine and piperidine moieties .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns .
- X-ray Crystallography : Resolves bond lengths and dihedral angles, critical for confirming the thioacetamide linkage and piperidine conformation .
How can researchers optimize the synthesis of this compound to address low yields in the final acylation step?
Advanced
Low yields in acylation often arise from steric hindrance or incomplete activation of the thiol group. Strategies include:
- Catalyst Screening : Use of Cu(I) or Pd(0) catalysts to enhance reactivity .
- Solvent Optimization : Switching from ethanol to DMSO, which improves solubility of hydrophobic intermediates .
- Stepwise Monitoring : Employ in-situ FTIR to track thiolate anion formation and adjust reagent stoichiometry dynamically .
How should discrepancies in thermal stability data from different studies be reconciled?
Advanced
Conflicting thermal data (e.g., decomposition points ranging from 180–220°C) may stem from:
- Polymorphism : Different crystalline forms (identified via DSC and PXRD) exhibit varying stability .
- Impurity Profiles : Residual solvents or byproducts (e.g., unreacted DMDAAC) lower observed decomposition temperatures .
Methodological Resolution : - Perform thermogravimetric analysis (TGA) under inert atmospheres to standardize conditions .
- Cross-validate with purity assays (HPLC >98%) .
What in vitro models are appropriate for studying the interaction of this compound with biological targets?
Q. Advanced
- Enzyme Inhibition Assays : Use recombinant kinases (e.g., EGFR or PI3K) to assess binding affinity via fluorescence polarization .
- Cellular Uptake Studies : Radiolabel the compound with C and measure intracellular accumulation in cancer cell lines (e.g., MCF-7) .
- Molecular Dynamics Simulations : Model interactions with ATP-binding pockets to predict selectivity over off-target proteins .
How do structural analogs of this compound inform structure-activity relationship (SAR) studies?
Q. Advanced
| Analog Substituent | Biological Activity Change | Source |
|---|---|---|
| Replacement of 4-chlorophenethyl with 4-acetamidophenyl | Reduced cytotoxicity in HeLa cells | |
| Substitution of piperidine with morpholine | Enhanced solubility but lower kinase inhibition | |
| Addition of methyl groups on pyrimidine | Increased thermal stability by 15% |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
